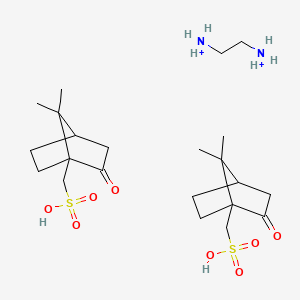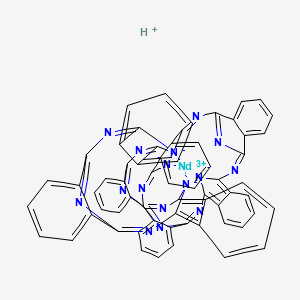![molecular formula C24H41Cl3N2O B12680230 (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride CAS No. 84697-06-3](/img/structure/B12680230.png)
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various applications, including disinfectants, antiseptics, and preservatives due to its ability to disrupt microbial cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of functionalized quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is used as a phase transfer catalyst and in the synthesis of other complex molecules.
Biology
Biologically, this compound is studied for its antimicrobial properties. It is used in research to understand the mechanisms of microbial inhibition and to develop new antimicrobial agents.
Medicine
In medicine, it is explored for its potential use in disinfectants and antiseptics. Its ability to disrupt microbial cell membranes makes it a candidate for various therapeutic applications.
Industry
Industrially, the compound is used in the formulation of disinfectants, preservatives, and sanitizing agents. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene and safety standards.
Mecanismo De Acción
The mechanism of action of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial activity.
Uniqueness
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes, making it highly effective as an antimicrobial agent.
Propiedades
Número CAS |
84697-06-3 |
|---|---|
Fórmula molecular |
C24H41Cl3N2O |
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)methyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H40Cl2N2O.ClH/c1-4-5-6-7-8-9-10-11-12-14-24(29)27-17-13-18-28(2,3)20-21-15-16-22(25)19-23(21)26;/h15-16,19H,4-14,17-18,20H2,1-3H3;1H |
Clave InChI |
ZUZMMLFLCTWMHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


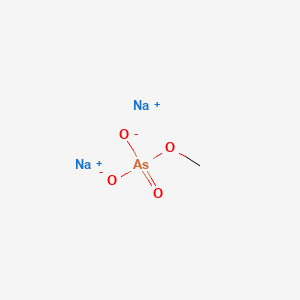

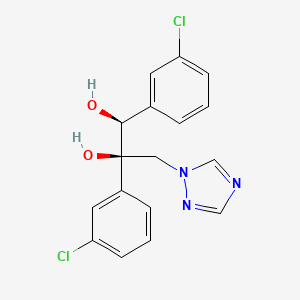

![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
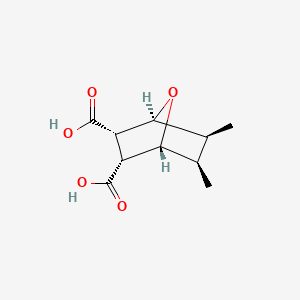

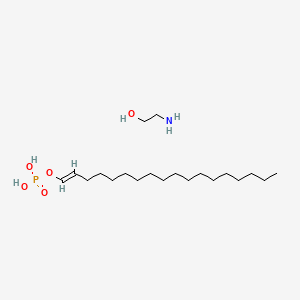
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
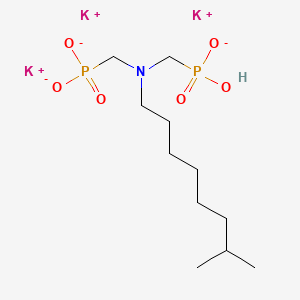
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
